Vedaprofen

COX selectivity NSAID pharmacology canine pain management

Vedaprofen (Quadrisol) is a chiral arylpropionic acid veterinary NSAID. Unlike carprofen (COX-2 selective) or ketoprofen (non-selective), Vedaprofen provides potent COX-1 inhibition (IC50 0.23 μM, selectivity index ~217) with a 13 h canine half-life, enabling once-daily oral dosing at 0.5 mg/kg. Researchers investigating chronic osteoarthritis, equine acute inflammation, or enantioselective pharmacokinetics should source racemic Vedaprofen. Its unique R(-) enantiomer predominance (AUC ratio 1.7–1.9) offers unparalleled value for chiral drug disposition studies. Available as ≥98% HPLC-pure analytical standard for R&D use only.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 71109-09-6
Cat. No. B1683043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedaprofen
CAS71109-09-6
Synonyms2-(4-cyclohexyl-1-naphthalenyl)propanoic acid
vedaprofen
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
InChIInChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)
InChIKeyVZUGVMQFWFVFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vedaprofen (CAS 71109-09-6) Procurement Guide: Quantitative Differentiation in Veterinary NSAID Selection


Vedaprofen (Quadrisol) is a chiral nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid (profen) class, developed specifically for veterinary use in dogs and horses. It is formulated as an oral gel and exhibits enantioselective pharmacokinetics, with the R(-) enantiomer predominating in plasma [1]. Vedaprofen functions as a COX-1 selective inhibitor, with an IC50 of 0.23 μM for COX-1 and >50 μM for COX-2 (selectivity index approximately 217), positioning it among the more COX-1-sparing NSAIDs in veterinary medicine . The compound has demonstrated a plasma half-life of approximately 13 hours in dogs and 6–8 hours in horses following oral administration, supporting once-daily dosing regimens [2].

Vedaprofen (CAS 71109-09-6) Critical Differentiation: Why In-Class Substitution Risks Clinical and Research Outcomes


Despite belonging to the propionic acid NSAID class alongside carprofen and ketoprofen, vedaprofen exhibits quantifiable distinctions in COX selectivity, pharmacokinetic profile, and species-specific clinical performance that preclude simple interchange. Vedaprofen's COX-1 selectivity (IC50 0.23 μM, selectivity index ~217) contrasts sharply with carprofen's COX-2 selectivity (>100-fold) and ketoprofen's non-selective inhibition . Moreover, vedaprofen's extended half-life in dogs (13 h) and horses (6–8 h) differs markedly from ketoprofen's short half-life (<2 h) and flunixin's 1.6 h half-life, directly impacting dosing frequency and therapeutic coverage [1]. Clinical studies confirm that while vedaprofen provides analgesia comparable to carprofen and ketoprofen, it achieves this at substantially lower mg/kg doses (0.5 mg/kg vedaprofen vs. 2.2 mg/kg carprofen or ketoprofen), a differentiation with procurement and safety implications [2]. These distinct pharmacological and clinical parameters underscore that vedaprofen cannot be generically substituted without risking altered efficacy, safety margins, or regulatory compliance.

Vedaprofen (CAS 71109-09-6) Quantitative Evidence Matrix: Head-to-Head Comparisons and Verifiable Differentiation


Vedaprofen COX-1 Selectivity Profile: Quantitative Comparison with Carprofen and Ketoprofen

Vedaprofen demonstrates a distinct COX inhibition profile compared to its closest veterinary NSAID analogs. In vitro assays reveal vedaprofen inhibits COX-1 with an IC50 of 0.23 μM while showing minimal activity against COX-2 (IC50 >50 μM), yielding a COX-2/COX-1 selectivity ratio of approximately 217 . In contrast, carprofen exhibits preferential COX-2 inhibition, with potency for canine COX-2 more than 100-fold greater than for COX-1 [1]. Ketoprofen, a third propionic acid derivative, displays non-selective inhibition with IC50 values of 2 nM for COX-1 and 26 nM for COX-2 . This fundamental divergence in COX isozyme targeting carries implications for gastrointestinal safety profiles, as COX-1 sparing is generally associated with reduced gastric adverse effects, while COX-2 selective agents may present cardiovascular considerations .

COX selectivity NSAID pharmacology canine pain management

Vedaprofen Extended Half-Life in Canine Species: Direct Comparison with Ketoprofen

The pharmacokinetic profile of vedaprofen in dogs demonstrates significantly prolonged elimination compared to ketoprofen. Following oral administration of vedaprofen at 0.5 mg/kg, the terminal half-life in beagle dogs was 12.7 ± 1.7 hours, with a bioavailability of 86 ± 7% [1]. In contrast, ketoprofen exhibits a substantially shorter half-life in dogs of less than 2 hours following intravenous administration, though its duration of action can extend to 24 hours due to prolonged tissue residence [2]. Quantitative analysis shows vedaprofen's half-life is approximately 6–10 times longer than ketoprofen's in canine subjects. This extended plasma exposure supports once-daily dosing for vedaprofen, whereas ketoprofen typically requires more frequent administration to maintain therapeutic levels, increasing handling stress in research animals and complicating compliance in clinical settings [1].

pharmacokinetics canine NSAID dosing frequency

Vedaprofen Equine Half-Life Differentiation: Quantitative Advantage Over Flunixin and Phenylbutazone

In equine subjects, vedaprofen demonstrates an intermediate to extended elimination half-life relative to commonly employed NSAID alternatives. Vedaprofen's plasma half-life in horses is 6–8 hours following oral administration [1]. By comparison, flunixin meglumine exhibits a markedly shorter half-life of 1.6 hours after intravenous dosing at 1.1 mg/kg [2], while phenylbutazone displays a half-life of 4–6 hours at therapeutic doses [3]. Quantitative analysis indicates vedaprofen's equine half-life is approximately 3.8–5 times longer than flunixin and 1.3–1.5 times longer than the lower range of phenylbutazone's reported half-life. This extended exposure profile supports vedaprofen's suitability for managing inflammatory conditions requiring sustained COX-1 inhibition without the need for frequent redosing, which is particularly relevant in equine practice where handling for repeated medication administration can be challenging [1].

equine pharmacokinetics NSAID half-life veterinary therapeutics

Vedaprofen Canine Postoperative Analgesia: Head-to-Head Efficacy with Carprofen and Ketoprofen

In a prospective, randomized clinical trial comparing the analgesic efficacy of vedaprofen, carprofen, and ketoprofen in bitches undergoing ovariohysterectomy, vedaprofen at 0.5 mg/kg provided postoperative analgesia equivalent to carprofen at 2.2 mg/kg and ketoprofen at 2.2 mg/kg [1]. No significant differences were observed among the three groups in serum cortisol or glucose concentrations, nor in Visual Analogue Scale (VAS) or University of Melbourne Pain Scale (UMPS) scores at 1, 2, 3, 4, 5, 6, 7, 8, 12, and 24 hours post-extubation [1]. Notably, vedaprofen achieved this comparable analgesic effect at a 4.4-fold lower mg/kg dose than carprofen and ketoprofen (0.5 mg/kg vs. 2.2 mg/kg). Additionally, a separate study examining preoperative vs. postoperative vedaprofen administration demonstrated that vedaprofen exhibits preventive analgesic effects comparable to ketoprofen in dogs undergoing maxillectomy or mandibulectomy [2].

postoperative pain canine analgesia NSAID comparison

Vedaprofen Enantioselective Pharmacokinetics: R(-) Enantiomer Predominance and Clinical Implications

Vedaprofen, like carprofen and ketoprofen, is administered as a racemic mixture of R(-) and S(+) enantiomers. However, vedaprofen exhibits a distinctive enantioselective pharmacokinetic profile in both dogs and horses. In beagle dogs following single intravenous and oral dosing at 0.5 mg/kg, the R(-) enantiomer predominated in plasma, with R(-)/S(+) area under the curve (AUC) ratios of 1.7 ± 0.5 (IV) and 1.9 ± 0.2 (oral) [1]. Similarly, in an equine model of acute inflammation, plasma concentrations of R(-) vedaprofen exceeded those of S(+) vedaprofen, while the volume of distribution was greater for S(+) vedaprofen and elimination half-life was greater for R(-) vedaprofen [2]. This pattern contrasts with carprofen, where the S(+) enantiomer is considered the active species with preferential COX-2 inhibition, and with ketoprofen, where the S(+) enantiomer demonstrates superior COX inhibition potency [3]. The distinct enantiomeric disposition of vedaprofen may contribute to its unique COX-1 selectivity and extended duration of action.

chiral pharmacology enantioselective PK NSAID stereochemistry

Vedaprofen (CAS 71109-09-6) Evidence-Backed Procurement Scenarios: When Quantitative Differentiation Drives Selection


Canine Osteoarthritis Research Requiring Once-Daily Dosing with Favorable GI Safety

Investigators designing chronic canine osteoarthritis studies requiring sustained COX-1 inhibition with minimal gastrointestinal risk should select vedaprofen. Its extended half-life of approximately 13 hours supports once-daily oral administration, reducing animal handling stress and protocol complexity compared to shorter-acting NSAIDs like ketoprofen (<2 hour half-life) [1]. The compound's COX-1 selectivity (IC50 0.23 μM) with minimal COX-2 inhibition (>50 μM) offers a distinct gastrointestinal safety profile relative to non-selective agents .

Equine Inflammatory Model Requiring Sustained Plasma Exposure Without Frequent Redosing

For equine research models of acute or chronic inflammation—such as carrageenan-induced tissue inflammation or osteoarthritis—vedaprofen's 6–8 hour half-life provides a practical advantage over flunixin meglumine (1.6 hours) and aligns with phenylbutazone's 4–6 hour range while avoiding phenylbutazone's more pronounced hematological toxicity concerns [2]. This pharmacokinetic profile reduces the need for frequent animal handling and maintains consistent COX-1 inhibition throughout the study period [3].

Comparative Pharmacology Studies Exploring Enantioselective NSAID Disposition

Vedaprofen's unique enantioselective pharmacokinetics—with R(-) enantiomer predominance (R(-)/S(+) AUC ratio 1.7–1.9 in dogs) contrasting with the S(+) predominance in carprofen and ketoprofen—makes it a valuable comparator for investigations into chiral drug disposition, protein binding, and stereospecific pharmacodynamics [4]. Researchers conducting analytical method development for chiral separation or studying species differences in enantiomer inversion should procure racemic vedaprofen alongside enantiomerically pure analytical standards [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vedaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.